molecular formula C16H12ClNO4S B2393139 N-(4-(7-chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide CAS No. 2034155-30-9

N-(4-(7-chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide

Cat. No.: B2393139
CAS No.: 2034155-30-9
M. Wt: 349.79
InChI Key: SGHRTFMBHZOMTH-UHFFFAOYSA-N
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Description

N-(4-(7-chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The presence of the chromen-4-one moiety in this compound contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide typically involves the reaction of 7-chloro-4-oxo-4H-chromen-3-yl chloride with 4-aminophenylmethanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

N-(4-(7-chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives .

Properties

IUPAC Name

N-[4-(7-chloro-4-oxochromen-3-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4S/c1-23(20,21)18-12-5-2-10(3-6-12)14-9-22-15-8-11(17)4-7-13(15)16(14)19/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHRTFMBHZOMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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